molecular formula C21H25N3O2 B2660690 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide CAS No. 503561-72-6

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide

Katalognummer B2660690
CAS-Nummer: 503561-72-6
Molekulargewicht: 351.45
InChI-Schlüssel: OWXKKWWAHQDSEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide, commonly known as "DMCC" is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of cyclohexylpyridinecarboxamide derivatives and has been extensively studied for its pharmacological properties.

Wirkmechanismus

The exact mechanism of action of DMCC is not fully understood. However, it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the transmission of pain signals in the body. By blocking this channel, DMCC is believed to reduce pain and inflammation.
Biochemical and Physiological Effects:
DMCC has been shown to reduce pain and inflammation in animal models. It has also been shown to have a low toxicity profile and does not produce significant adverse effects. DMCC has been shown to have a long half-life in the body, which makes it a promising candidate for the development of long-acting analgesic agents.

Vorteile Und Einschränkungen Für Laborexperimente

DMCC has several advantages when used in laboratory experiments. It is highly selective for the TRPV1 channel, which makes it a useful tool for studying the role of this channel in pain and inflammation. DMCC is also stable and can be easily synthesized in large quantities. However, one limitation of DMCC is that it may not accurately reflect the complexity of pain and inflammation in humans. Therefore, further studies are needed to determine its efficacy in human models.

Zukünftige Richtungen

There are several future directions for the study of DMCC. One area of research is the development of DMCC-based analgesic agents for the treatment of chronic pain. Another area of research is the study of the pharmacokinetics and pharmacodynamics of DMCC in humans. Additionally, the use of DMCC in the treatment of other conditions, such as cancer-related pain, is an area of active research. Finally, the development of new synthetic methods for DMCC may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, DMCC is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMCC involves the reaction between 2,6-dimethylphenyl isocyanate and cyclohexylamine in the presence of pyridine-3-carboxylic acid. DMCC has been extensively studied for its potential applications as a pharmaceutical agent, and it has been shown to exhibit potent analgesic and anti-inflammatory properties in animal models. Further research is needed to determine its efficacy in human models and to develop new synthetic methods for DMCC.

Synthesemethoden

The synthesis of DMCC involves the reaction between 2,6-dimethylphenyl isocyanate and cyclohexylamine in the presence of pyridine-3-carboxylic acid. This reaction results in the formation of DMCC as a white crystalline solid. The synthesis method of DMCC has been optimized over the years to achieve higher yields and purity.

Wissenschaftliche Forschungsanwendungen

DMCC has been extensively studied for its potential applications as a pharmaceutical agent. It has been shown to exhibit potent analgesic and anti-inflammatory properties in animal models. DMCC has also been studied for its potential use in the treatment of neuropathic pain and cancer-related pain.

Eigenschaften

IUPAC Name

N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-8-6-9-16(2)18(15)23-20(26)21(11-4-3-5-12-21)24-19(25)17-10-7-13-22-14-17/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXKKWWAHQDSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}pyridine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.